molecular formula C8H15NO3 B13334887 Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate

Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate

Cat. No.: B13334887
M. Wt: 173.21 g/mol
InChI Key: RADXWMGXUIEDID-UHFFFAOYSA-N
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Description

Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is a cyclobutane derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a carboxylate group attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving cyclobutane derivatives.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and carboxylate groups can participate in various chemical interactions. The exact molecular pathways and targets are still under investigation, highlighting the need for further research.

Comparison with Similar Compounds

Similar Compounds

    Rel-methyl (1s,3s)-3-formylcyclobutane-1-carboxylate: A compound with a formyl group instead of an amino group.

    Rel-methyl (1s,3s)-3-hydroxycyclohexane-1-carboxylate: A cyclohexane derivative with a hydroxy group.

Uniqueness

Rel-methyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is unique due to its combination of functional groups and the cyclobutane ring structure. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 1-amino-3-ethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-6-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3

InChI Key

RADXWMGXUIEDID-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)(C(=O)OC)N

Origin of Product

United States

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